molecular formula C10H12N2O3S B2664557 Ethyl 5-(aminocarbonyl)-4-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate CAS No. 171113-26-1

Ethyl 5-(aminocarbonyl)-4-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate

Cat. No.: B2664557
CAS No.: 171113-26-1
M. Wt: 240.28
InChI Key: AQNRGUBSLCYHLL-UHFFFAOYSA-N
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Description

Ethyl 5-(aminocarbonyl)-4-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate is a heterocyclic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(aminocarbonyl)-4-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate typically involves multi-step organic reactions One common method includes the condensation of ethyl acetoacetate with thiourea under acidic conditions to form the pyridine ring

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine ring are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-(aminocarbonyl)-4-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 5-(aminocarbonyl)-4-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Ethyl 5-(aminocarbonyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate: Similar structure but with an oxygen atom instead of sulfur.

    Ethyl 5-(aminocarbonyl)-4-methyl-6-thioxo-1,6-dihydro-2-pyridinecarboxylate: Similar structure but with a different position of the carboxylate group.

Uniqueness: Ethyl 5-(aminocarbonyl)-4-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where sulfur-containing functional groups are advantageous.

Properties

IUPAC Name

ethyl 5-carbamoyl-4-methyl-6-sulfanylidene-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-3-15-10(14)6-4-12-9(16)7(5(6)2)8(11)13/h4H,3H2,1-2H3,(H2,11,13)(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNRGUBSLCYHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=S)C(=C1C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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